1-Methyl-3-p-tolyl-1h-pyrazol-5-ol
CAS No.: 199587-25-2
Cat. No.: VC21400060
Molecular Formula: C11H12N2O
Molecular Weight: 188.23g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199587-25-2 |
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Molecular Formula | C11H12N2O |
Molecular Weight | 188.23g/mol |
IUPAC Name | 2-methyl-5-(4-methylphenyl)-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C11H12N2O/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12-10/h3-7,12H,1-2H3 |
Standard InChI Key | BSLICBVVXRELHJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |
Introduction
Chemical Structure and Properties
Structural Features
1-Methyl-3-p-tolyl-1H-pyrazol-5-ol consists of a pyrazole core with three substituents:
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A methyl group (-CH₃) at position 1 (N1)
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A p-tolyl group (4-methylphenyl) at position 3
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A hydroxyl group (-OH) at position 5
This arrangement creates a molecule with both hydrophilic and lipophilic regions, potentially influencing its solubility profile and biological interactions. The compound's English name is also sometimes listed as 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol in some chemical databases .
Physical and Chemical Properties
Based on information about similar compounds, we can infer the following properties for 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol:
Compared to its analog 1-methyl-3-phenyl-1H-pyrazol-5-ol (molecular weight 174.20 g/mol) , 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol has an additional methyl group on the phenyl ring, which increases its molecular weight by approximately 14 g/mol and enhances its lipophilicity.
Structural Comparison with Related Compounds
Several compounds share structural similarities with 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol:
These structural relationships help predict the chemical behavior and potential applications of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol by comparison with better-studied analogs.
Biological Activity and Applications
Anti-inflammatory Properties
Pyrazole derivatives are known to possess anti-inflammatory activities, often through inhibition of cyclooxygenase enzymes. The presence of a p-tolyl group in 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol may influence its interaction with biological targets relevant to inflammatory processes.
Antimicrobial Activity
Heterocyclic compounds containing nitrogen, including pyrazoles, often demonstrate antimicrobial activities. The lipophilic character imparted by the p-tolyl group in 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol might enhance its ability to penetrate microbial cell membranes.
Pharmaceutical Research
1-Methyl-3-p-tolyl-1H-pyrazol-5-ol may serve as:
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A lead compound for developing therapeutic agents
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An intermediate in the synthesis of more complex bioactive molecules
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A pharmacological tool for studying specific biological pathways
Chemical Synthesis
In chemical synthesis, this compound might function as:
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A building block for creating more complex molecules
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A ligand in coordination chemistry
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A precursor for functional materials
Agricultural Applications
Pyrazole derivatives have applications in agriculture as:
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Pesticides
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Plant growth regulators
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Fungicides
The structural features of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol suggest potential utility in agricultural applications, though specific research in this area would be needed to confirm such applications.
Research Findings and Comparisons
Structure-Activity Relationships
While direct research on 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol is limited in the available literature, we can draw insights from structure-activity relationships (SAR) of similar compounds:
Structural Feature | Potential Impact on Activity |
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Pyrazole core | Provides basic pharmacophore for biological activity |
5-OH group | Potential hydrogen bond donor/acceptor, influencing target binding |
p-Tolyl group | Enhances lipophilicity, potentially improving cell penetration |
N-Methyl group | Affects electronic distribution and binding characteristics |
The p-tolyl group in 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, compared to the phenyl group in 1-methyl-3-phenyl-1H-pyrazol-5-ol , may confer different lipophilicity and steric properties, potentially affecting its biological activity profile.
Comparative Analysis with Related Compounds
Comparing 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol with its structural analogs provides insights into potential differences in properties and activities:
This comparative analysis suggests that 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol occupies a distinct chemical space among pyrazole derivatives, with a unique combination of lipophilicity, steric effects, and hydrogen bonding capabilities.
Limitations in Current Research
The available literature reveals several limitations in current research on 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol:
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Limited direct studies focused specifically on this compound
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Insufficient experimental data on physical properties
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Lack of comprehensive biological activity assessments
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Few detailed synthesis protocols optimized for this specific compound
These gaps highlight opportunities for future research to more fully characterize 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol and explore its potential applications.
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